1-(4-fluorobenzyl)-N-(1-phenylbutan-2-yl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethylphenethyl-FUBICA involves several steps, typically starting with the preparation of the indole core. The synthetic route includes:
Step 1: Formation of the indole core by cyclization reactions.
Step 2: Introduction of the fluorophenyl group via Friedel-Crafts alkylation.
Step 3: Attachment of the phenylmethylpropyl group through amide bond formation.
Reaction Conditions: These reactions often require catalysts such as Lewis acids, and solvents like dichloromethane or toluene.
Chemical Reactions Analysis
Ethylphenethyl-FUBICA undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation reactions can introduce different halogen atoms into the molecule using reagents like bromine or iodine.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd-C), and halogenating agents (e.g., Br2). Reactions are usually conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: The major products depend on the specific reaction but can include various oxidized, reduced, or halogenated derivatives of Ethylphenethyl-FUBICA.
Scientific Research Applications
Ethylphenethyl-FUBICA is used extensively in scientific research, particularly in:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: Studying the interaction of synthetic cannabinoids with biological receptors.
Medicine: Investigating the pharmacological effects and potential therapeutic applications of synthetic cannabinoids.
Industry: Used in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.
Mechanism of Action
Ethylphenethyl-FUBICA exerts its effects by binding to cannabinoid receptors in the body, primarily the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses. The exact molecular targets and pathways involved are still under investigation, but it is known to mimic the effects of natural cannabinoids .
Comparison with Similar Compounds
Ethylphenethyl-FUBICA is unique among synthetic cannabinoids due to its specific structural features, such as the fluorophenyl and phenylmethylpropyl groups. Similar compounds include:
JWH-018: Another synthetic cannabinoid with a different core structure.
AM-2201: Contains a similar fluorophenyl group but differs in other structural aspects.
AB-FUBINACA: Shares some structural similarities but has distinct pharmacological properties.
These compounds are compared based on their binding affinities, pharmacological effects, and chemical structures, highlighting the unique aspects of Ethylphenethyl-FUBICA.
Properties
Molecular Formula |
C26H25FN2O |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(1-phenylbutan-2-yl)indole-3-carboxamide |
InChI |
InChI=1S/C26H25FN2O/c1-2-22(16-19-8-4-3-5-9-19)28-26(30)24-18-29(25-11-7-6-10-23(24)25)17-20-12-14-21(27)15-13-20/h3-15,18,22H,2,16-17H2,1H3,(H,28,30) |
InChI Key |
HLWRZWWDBCHQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.